4-(4-Chlorobenzoyl)piperidin-2-one

Catalog No.
S15129542
CAS No.
61764-63-4
M.F
C12H12ClNO2
M. Wt
237.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorobenzoyl)piperidin-2-one

CAS Number

61764-63-4

Product Name

4-(4-Chlorobenzoyl)piperidin-2-one

IUPAC Name

4-(4-chlorobenzoyl)piperidin-2-one

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-8(2-4-10)12(16)9-5-6-14-11(15)7-9/h1-4,9H,5-7H2,(H,14,15)

InChI Key

NKRKXHFDICSVAN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C(=O)C2=CC=C(C=C2)Cl

4-(4-Chlorobenzoyl)piperidin-2-one is a synthetic compound belonging to the class of piperidine derivatives. It consists of a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp³ hybridized state. The molecule incorporates a 4-chlorobenzoyl group attached to the piperidin-2-one core, making it a versatile intermediate in organic synthesis due to its unique structural characteristics.

2.

This compound undergoes various significant chemical transformations, primarily influenced by the reactive nature of the azido group when present, though here we discuss the version without the azido group.

  • Oxidation: Under oxidative conditions, the compound can be transformed into nitro derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the compound can result in the formation of amine derivatives. Reducing agents commonly used include hydrogen gas or sodium borohydride .
  • Substitution: The 4-chlorobenzoyl group can participate in substitution reactions, allowing for the creation of diverse derivatives. Nucleophilic substitution reactions might utilize reagents like sodium hydroxide or potassium carbonate .

These reactions highlight the versatility of 4-(4-Chlorobenzoyl)piperidin-2-one in synthesizing various compounds suitable for further biochemical investigations.

3.

While direct biological activity data specifically targeting 4-(4-Chlorobenzoyl)piperidin-2-one is limited, its role as an intermediate suggests potential involvement in biological pathways. Its ability to act as a precursor in the synthesis of more complex piperidine derivatives positions it strategically in medicinal chemistry. Specifically, compounds derived from this scaffold have shown promise in inhibiting key enzymes and interacting with proteins, indicating potential therapeutic applications .

4.

Synthesizing 4-(4-Chlorobenzoyl)piperidin-2-one generally involves multi-step procedures tailored for optimal efficiency and purity. Here are some common methods:

  • Reaction of Acid with Amide: Starting with 2-azido-4-methylbenzoic acid reacting with piperidin-2-one under specified conditions can yield this compound.
  • Multi-Step Synthesis: Industrial production may employ multi-step syntheses involving automated reactors and continuous flow systems to achieve consistency and high efficiency.
  • Specific Reagent Usage: Detailed protocols include the use of specific reagents and solvents. For instance, the synthesis might start with the reaction of N-Bocpiperzine with triethylamine in acetonitrile, followed by the addition of ethylbromoacetate.

5.

Given its structural complexity and reactivity, 4-(4-Chlorobenzoyl)piperidin-2-one finds application across multiple fields:

  • Organic Chemistry: Acts as a valuable intermediate in the synthesis of more complex piperidine derivatives, crucial for developing novel drugs and specialized chemicals.
  • Biological Research: Studied for its potential biological activities and interactions with biological molecules, contributing to understanding disease mechanisms and identifying new therapeutic targets .
  • Medical Development: Investigated for its potential use in designing new pharmaceuticals, especially those targeting enzymatic inhibitors and receptor modulators .

6.

For instance, a closely related compound, 4-(4-chlorobenzyl)-1-(7-H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, demonstrated strong inhibition of PKBβ enzyme by forming critical interactions with the P-loop residues and nearby regions, showcasing the importance of the chlorobenzyl group in stabilizing the enzyme-inhibitor complex .

7. Similar Compounds: Comparison and Uniqueness

Several compounds share similarities with 4-(4-Chlorobenzoyl)piperidin-2-one but exhibit distinct differences based on their functional groups and reactivities.

Similar compounds include:

  • N-Acetyl-4-(4-chlorobenzoyl)piperidine Hydrochloride: This compound shares a similar piperidine framework but differs significantly in terms of acylation and hydrochlorination, affecting its pharmacokinetic properties and applications mainly in proteomics research.
  • 4-Bromo-N-Cbz-piperidine: Features a brominated piperidine ring along with a benzyl group, differing from the chlorinated counterpart discussed above.
  • 4-(N-Boc-amino)piperidine: Includes a Boc-protected amino group, used extensively in the synthesis of pharmaceuticals, offering another dimension of functionality compared to 4-(4-Chlorobenzoyl)piperidin-2-one.

Each of these compounds highlights the diversity achievable through slight variations in functionalization, underscoring the strategic placement of chlorine in 4-(4-Chlorobenzoyl)piperidin-2-one for enhancing specificity in biochemical contexts.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.0556563 g/mol

Monoisotopic Mass

237.0556563 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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